Disitertide

Overview

Description

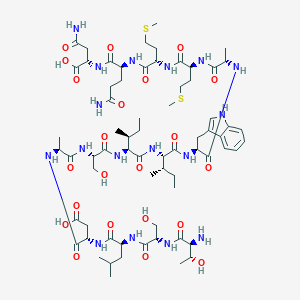

Disitertide (P144) is a 15-mer synthetic peptide inhibitor of transforming growth factor-beta 1 (TGF-β1) with the sequence Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-Asn . It specifically blocks TGF-β1 binding to its receptors, inhibiting downstream Smad2/3 phosphorylation and TGF-β-mediated pathways . Beyond its role as a TGF-β antagonist, this compound exhibits PI3K inhibitory activity and induces apoptosis in cancer cells, making it a multifunctional therapeutic agent .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Disitertide

This compound’s synthesis relies on SPPS, a method that facilitates stepwise addition of amino acids to a resin-bound growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a polystyrene or polyacrylamide resin, which acts as a solid support . The resin’s activation involves functionalization with linkers such as Wang or Rink amide resins, ensuring stable attachment during synthesis and facile cleavage upon completion .

Amino Acid Activation and Coupling

Each amino acid is sequentially coupled using carbodiimide-based reagents like diisopropylcarbodiimide (DIC) or benzotriazole derivatives such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) . Activation of the carboxyl group forms an O-acylisourea intermediate, which undergoes nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide . To minimize racemization, additives like 1-hydroxybenzotriazole (HOBt) are employed, stabilizing the intermediate and ensuring stereochemical fidelity .

Deprotection and Cycle Repetition

After coupling, the temporary Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the N-terminus is removed using 20% piperidine in dimethylformamide (DMF), exposing the amine for subsequent cycles . This deprotection-coupling cycle is repeated iteratively to build the 12-amino-acid sequence of this compound (P144: TSLDASIIWAMMQ) . Critical parameters include reaction time (30–60 minutes per coupling), temperature (25–40°C), and solvent purity, all optimized to achieve >98% coupling efficiency per cycle .

Cleavage and Side-Chain Deprotection

Upon completion, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) to simultaneously cleave the peptide from the resin and remove permanent side-chain protecting groups (e.g., tert-butyl for glutamic acid) . The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield a powder .

Purification and Characterization

Crude this compound undergoes rigorous purification to remove truncated sequences and byproducts.

High-Performance Liquid Chromatography (HPLC)

Preparative reverse-phase HPLC (RP-HPLC) using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) resolves the target peptide from impurities . Analytical HPLC confirms purity, with this compound typically eluting at 15–18 minutes under optimized conditions .

Table 1: HPLC Parameters for this compound Purification

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 21.2 mm, 10 μm |

| Mobile Phase | A: 0.1% TFA in water; B: 0.1% TFA in ACN |

| Gradient | 20–50% B over 40 minutes |

| Flow Rate | 8 mL/min |

| Detection | UV at 214 nm |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) verifies the molecular weight (theoretical: 1386.6 Da; observed: 1386.8 ± 0.2 Da) . Post-translational modifications, such as oxidation or deamidation, are monitored using high-resolution MS .

Circular Dichroism (CD) Spectroscopy

CD spectra in phosphate-buffered saline (PBS) confirm this compound’s secondary structure, exhibiting minima at 208 nm and 222 nm characteristic of α-helical conformations critical for TGF-β1 binding .

Formulation Strategies

This compound’s formulation varies by administration route, with intravenous (IV) and topical preparations being most studied.

Intravenous Formulation

For IV delivery, lyophilized this compound is reconstituted in a diazonium salt buffer (0.1 M, pH 9.5) to a concentration of 1 mg/mL . Sonication ensures homogeneity, and the solution is sterile-filtered (0.22 μm) before administration . Stability studies indicate a shelf life of 24 months at −80°C, with no aggregation or degradation observed .

Topical Formulation

A patent-pending cream contains 0.03% this compound dissolved in dimethyl sulfoxide (DMSO) and emulsified with dimethicone (10%), liquid paraffin (43.5%), and cetostearyl alcohol (1.5%) . The mixture is heated to 50–60°C, homogenized, and cooled to form a stable emulsion .

Table 2: Topical Formulation Components

| Component | Concentration (%) | Function |

|---|---|---|

| This compound | 0.03 | Active ingredient |

| Dimethicone | 10.0 | Emollient |

| Liquid paraffin | 43.5 | Moisturizer |

| Cetrimide | 0.5 | Surfactant |

| DMSO | 0.22 | Solvent |

Quality Control and Stability

Purity and Potency Testing

Batch purity is assessed via HPLC (>95% purity required), while potency is evaluated using a TGF-β1 inhibition assay (IC50: 10–50 nM) . Cell-based assays in human dermal fibroblasts measure SMAD2/3 phosphorylation suppression, confirming bioactivity .

Stability Studies

Accelerated stability testing (40°C/75% RH for 6 months) reveals no significant degradation in lyophilized this compound, whereas the topical formulation retains 90% potency for 12 months at 25°C .

Applications and Scalability

Preclinical and Clinical Use

This compound’s efficacy in fibrosis prevention was validated in a rabbit model of brachytherapy-induced fibrosis, where IV administration (3.5 mg/kg) reduced collagen deposition by 60% . Topical application in murine models delayed squamous cell carcinoma progression, highlighting formulation-dependent therapeutic outcomes .

Industrial-Scale Production

Polypeptide Group (Strasbourg, France) employs automated SPPS systems for kilogram-scale this compound production, achieving a 70% overall yield after purification . Continuous-flow reactors and inline HPLC monitoring enhance reproducibility and reduce costs .

Chemical Reactions Analysis

Disitertide: Background and Function

This compound is derived from the sequence of the extracellular region of the TGF-β type III receptor, Betaglycan . TGF-β1 plays a role in fibrosis, a process involving the excessive accumulation of extracellular matrix proteins such as collagen, which can disrupt normal tissue architecture . By blocking TGF-β1, this compound can reduce fibrosis and inflammation .

Chemical Reactions and Interactions

- Inhibition of TGF-β1 Activity : this compound directly interferes with the action of TGF-β1, which can ameliorate the manifestations of fibrosis .

- Smad2/3 Phosphorylation : Research demonstrates that this compound reduces Smad2/3 phosphorylation levels. TGFβ1 signaling leads to increased nucleoplasmatic shuttling of active Smad2/3 and induction of TGF-β1 target genes in fibrotic healing .

- Interaction with TGF-β Receptors : this compound blocks the interaction of TGF-β with its membrane receptors, inhibiting TGF-β1 biological activity .

Research Findings on the Effects of this compound

Scientific Research Applications

Skin Fibrosis

Disitertide has shown promise in treating skin conditions such as systemic sclerosis and localized scleroderma. A Phase IIa clinical trial indicated that 42% of patients receiving this compound reported improvements in skin condition compared to 18% in the placebo group . The compound has received orphan drug designation from both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for these indications.

Case Study:

- Trial: Open-label extension study following Phase IIa.

- Participants: 56 patients with skin fibrosis.

- Outcome: Over 80% of participants reported improvement after six months of treatment with this compound .

Radiation-Induced Fibrosis

This compound is being investigated for its efficacy in reducing radiation-induced fibrosis (RIF), particularly in patients undergoing treatment for soft tissue sarcomas (STS). In a controlled study involving rabbits subjected to brachytherapy, this compound administration significantly reduced collagen deposition and Smad2 phosphorylation in irradiated tissues .

Data Table: Efficacy of this compound in RIF

| Parameter | Control Group | This compound Group |

|---|---|---|

| Collagen Deposition (mg/g) | 15.4 ± 2.1 | 8.7 ± 1.3 |

| P-Smad2 Levels (pg/mL) | 250 ± 30 | 120 ± 20 |

| Morphological Integrity Score | 5.0 ± 0.5 | 8.0 ± 0.7 |

This data illustrates that this compound not only mitigates RIF but also preserves tissue integrity post-radiotherapy.

Pulmonary and Cardiac Fibrosis

Research is expanding into the use of this compound for pulmonary and cardiac fibrosis, where TGF-β signaling plays a critical role in disease progression . Early-stage trials are underway to assess its effectiveness in these conditions, with preliminary results suggesting potential benefits.

Mechanism of Action

Disitertide exerts its effects by specifically binding to the TGF-β1 receptor, thereby blocking the interaction between TGF-β1 and its receptor. This inhibition prevents the downstream signaling pathways that lead to fibrosis and other pathological processes. The primary molecular targets of this compound are the TGF-β1 receptors, and the pathways involved include the Smad2/3 phosphorylation pathway and the PI3K/Akt signaling pathway .

Comparison with Similar Compounds

Comparison with Similar TGF-β Inhibitors

Mechanism of Action

Efficacy in Fibrosis Models

Anticancer Activity (GBM Models)

Pharmacokinetic and Solubility Profile

| Compound | Solubility | Bioavailability | Clinical Stage |

|---|---|---|---|

| This compound | ≥200 mg/mL in DMSO | Systemic and topical efficacy | Preclinical/Orphan drug |

| Pirfenidone | Water-soluble | Oral approved | FDA-approved (IPF) |

Advantages and Limitations

This compound

- Advantages :

- Limitations: Limited clinical trial data despite orphan drug designation . Poor aqueous solubility necessitates DMSO-based formulations .

Competitors

- Pirfenidone : Broad TGF-β inhibition lacks specificity for cancer applications .

Biological Activity

Disitertide, also known as P144, is a synthetic peptide that functions as a selective inhibitor of the transforming growth factor-beta 1 (TGF-β1) signaling pathway. This compound has garnered attention for its potential therapeutic applications in various fibrotic conditions, particularly those associated with radiation-induced fibrosis (RIF) and systemic sclerosis. This article explores the biological activity of this compound, supported by case studies, research findings, and relevant data.

This compound exerts its biological effects primarily through the inhibition of TGF-β1, a cytokine that plays a crucial role in the development of fibrosis. TGF-β1 activates intracellular signaling pathways via phosphorylation of Smad2/3 proteins, leading to the expression of profibrotic genes and subsequent collagen deposition in tissues. By blocking this pathway, this compound aims to reduce excessive extracellular matrix formation and mitigate fibrotic responses.

In Vivo Studies

-

Radiation-Induced Fibrosis Model :

A study involving WNZ rabbits demonstrated that this compound administration significantly reduced RIF following brachytherapy. The treatment group exhibited preserved muscle morphology and reduced collagen deposition compared to the placebo group, indicating effective mitigation of fibrosis. Histological analysis revealed lower levels of phosphorylated Smad2/3 in the this compound-treated group, confirming its inhibitory effect on TGF-β signaling . -

Clinical Trials :

In a Phase IIa clinical trial for skin systemic sclerosis, 42% of patients treated with this compound reported skin improvement compared to 18% in the placebo group. This trial highlighted the peptide's potential in treating fibrotic skin disorders and supported its orphan drug designation by regulatory authorities .

Case Studies

- Skin Fibrosis : In a multicenter trial across several European countries, patients with localized scleroderma showed significant improvement in skin condition after treatment with this compound. The open-label extension study further indicated that over 80% of participants experienced noticeable skin improvement after six months of treatment .

- Muscle Fibrosis : In animal models, this compound not only reduced collagen deposition but also improved functional outcomes related to muscle mobility post-radiotherapy. The treatment led to less alopecia and better overall recovery in affected tissues .

Data Tables

The following table summarizes key findings from various studies on this compound:

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Disitertide, and how can researchers validate its mechanism of action experimentally?

this compound is a peptide inhibitor of TGF-β1, PI3K, and an apoptosis inducer. To validate its targets:

- TGF-β1 Binding Inhibition : Use competitive ELISA or surface plasmon resonance (SPR) to measure this compound’s affinity for TGF-β1 .

- PI3K/Akt Pathway Modulation : Perform Western blotting for phosphorylated Akt (p-Akt) in cell lines (e.g., MC3T3-E1 or GC cells) treated with this compound .

- Apoptosis Induction : Quantify Bax/Bcl-2 ratios via flow cytometry or caspase-3 activation assays .

Q. How should researchers design in vitro experiments to assess this compound’s anti-fibrotic effects?

Key steps include:

- Cell Line Selection : Use TGF-β1-sensitive cells (e.g., hepatic stellate cells (HSCs) or fibroblasts) .

- Dose-Response Analysis : Test concentrations from 10 nM to 10 µM, based on its IC50 in blocking TGF-β1-dependent reporter genes .

- Control Groups : Include TGF-β1-only and vehicle (e.g., DMSO) controls.

- Endpoint Assays : Measure collagen deposition (via Sirius Red staining) or α-SMA expression (immunofluorescence) .

Q. What are the solubility and storage recommendations for this compound in laboratory settings?

- Solubility : ≥200 mg/mL in DMSO; insoluble in water (<0.1 mg/mL). For in vitro use, pre-warm DMSO to 37°C and sonicate to dissolve .

- Storage : Store lyophilized powder at -20°C for long-term stability. In solution (DMSO), aliquot and store at -80°C for ≤6 months to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across fibrosis models (e.g., liver vs. radiation-induced fibrosis)?

this compound reduced fibrosis in CCl4-induced liver models but exacerbated scarring in nude mice . To address discrepancies:

- Model-Specific Factors : Compare TGF-β1 isoform expression (e.g., latent vs. active) and tissue-specific receptor densities .

- Dose Optimization : Test higher doses (e.g., 300 µg/mL locally) in radiation models to overcome bioavailability limitations .

- Pathway Crosstalk : Use RNA-seq to identify compensatory pathways (e.g., Wnt/β-catenin) activated upon TGF-β1 inhibition .

Q. What methodological strategies are critical for optimizing this compound’s in vivo dosing regimen?

- Pharmacokinetics (PK) : Measure plasma half-life after intravenous (IV) vs. local administration. This compound’s short half-life (~2 hours) may necessitate sustained delivery systems .

- Biomarker Validation : Monitor phospho-Smad2/3 levels in serum or tissue biopsies to confirm target engagement .

- Dose Escalation : In rodent models, start with 70 µg/300 g body weight (CCl4 model) and adjust based on fibrosis severity .

Q. How should researchers address conflicting data on this compound’s dual role in apoptosis and fibrosis?

this compound induces apoptosis in cancer cells but may paradoxically promote fibrosis in certain contexts . Methodological considerations:

- Cell-Type Specificity : Use co-culture systems (e.g., HSCs with hepatocytes) to dissect cell-specific effects.

- Time-Course Experiments : Analyze early apoptosis markers (e.g., Annexin V) versus late fibrotic markers (collagen I/III) .

- In Vivo/In Vitro Correlation : Compare transcriptomic profiles from this compound-treated cell lines and animal models .

Q. Methodological Guidance

Q. How can researchers validate this compound’s target engagement in complex biological systems?

- Competitive Binding Assays : Use radiolabeled TGF-β1 to quantify this compound’s inhibition efficiency .

- Pathway-Specific Reporters : Transfect cells with a TGF-β1-responsive luciferase construct (e.g., pGL3-(CAGA)12) .

- Multiplex Phosphoprotein Analysis : Utilize Luminex or ELISA kits to profile Smad2/3, Akt, and mTOR phosphorylation .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Nonlinear Regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50 values .

- ANOVA with Post Hoc Tests : Compare fibrosis scores across treatment groups (e.g., sham, vehicle, low/high-dose this compound) .

- Longitudinal Mixed Models : Account for repeated measurements in chronic fibrosis models .

Q. Data Interpretation Challenges

Q. How should researchers interpret this compound’s paradoxical activation of pro-fibrotic pathways in specific contexts?

- Network Analysis : Map TGF-β1-PI3K crosstalk using pathway enrichment tools (e.g., STRING or KEGG) .

- Knockdown/Overexpression Studies : Silence PI3K or Smad4 to isolate this compound’s primary vs. secondary effects .

Q. What are the limitations of current preclinical models for evaluating this compound’s translational potential?

Properties

IUPAC Name |

(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYPEUHIWDMJLM-SWHDLQTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H109N17O22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272105-42-7 | |

| Record name | Disitertide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272105427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disitertide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.